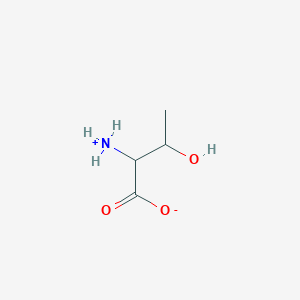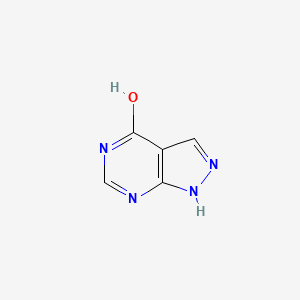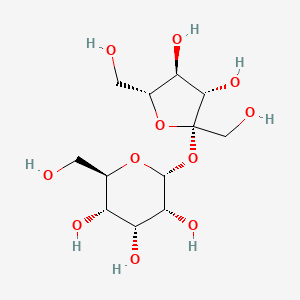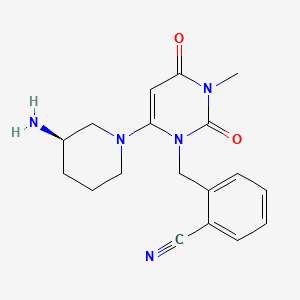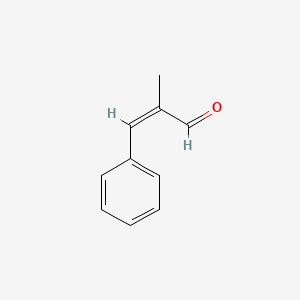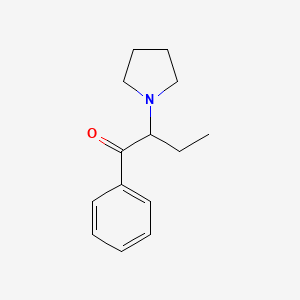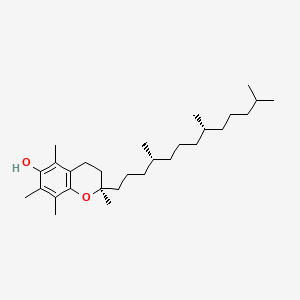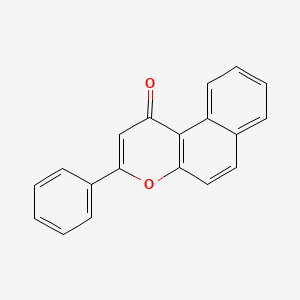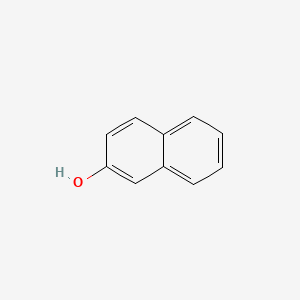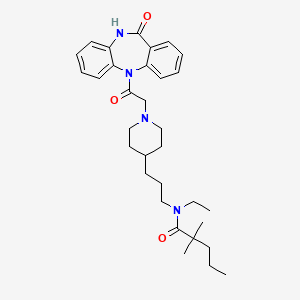
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBN-140 is a highly selective antagonist of the muscarinic acetylcholine receptor M2. It was initially developed by Boehringer Ingelheim International GmbH for the treatment of Alzheimer’s disease and other cognitive disorders . The compound has shown a high affinity for M2 receptors, making it a valuable tool in neuroscience research .
Chemical Reactions Analysis
BIBN-140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: BIBN-140 can be reduced using common reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BIBN-140 has several scientific research applications, including:
Mechanism of Action
BIBN-140 exerts its effects by selectively binding to and antagonizing the muscarinic acetylcholine receptor M2. This receptor is involved in inhibiting the release of acetylcholine in the brain. By blocking M2 receptors, BIBN-140 enhances cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease . The molecular targets and pathways involved include the presynaptic receptors in the cortex and hippocampus, which mediate acetylcholine release .
Comparison with Similar Compounds
BIBN-140 is unique due to its high selectivity and affinity for M2 receptors compared to other muscarinic antagonists. Similar compounds include:
AF-DX 116: Another M2 antagonist with a different selectivity profile.
AQ-RA 741: A compound with improved M2 affinity and selectivity over M3 receptors.
BIBN 99: A prototype of M2 selective compounds with similar properties to BIBN-140.
These compounds share similar mechanisms of action but differ in their selectivity and affinity for various muscarinic receptor subtypes.
Properties
CAS No. |
145301-79-7 |
|---|---|
Molecular Formula |
C32H44N4O3 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[3-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]propyl]pentanamide |
InChI |
InChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38) |
InChI Key |
LOAZWNRCWBWKAC-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Canonical SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bibn 140; Bibn-140; Bibn140 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


